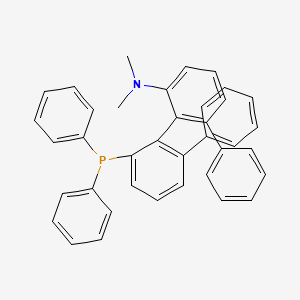

2-(2-diphenylphosphanyl-6-phenylphenyl)-N,N-dimethyl-3-phenylaniline

Description

2-(2-Diphenylphosphanyl-6-phenylphenyl)-N,N-dimethyl-3-phenylaniline is a structurally complex organophosphorus compound featuring a central aromatic core substituted with diphenylphosphanyl, phenyl, and dimethylamino groups.

Properties

Molecular Formula |

C38H32NP |

|---|---|

Molecular Weight |

533.6 g/mol |

IUPAC Name |

2-(2-diphenylphosphanyl-6-phenylphenyl)-N,N-dimethyl-3-phenylaniline |

InChI |

InChI=1S/C38H32NP/c1-39(2)35-27-15-25-33(29-17-7-3-8-18-29)37(35)38-34(30-19-9-4-10-20-30)26-16-28-36(38)40(31-21-11-5-12-22-31)32-23-13-6-14-24-32/h3-28H,1-2H3 |

InChI Key |

ROPKWCXZJWSNPR-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=CC=CC(=C1C2=C(C=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-diphenylphosphanyl-6-phenylphenyl)-N,N-dimethyl-3-phenylaniline typically involves multi-step organic reactions. A common approach might include:

Formation of the phosphanyl group: This can be achieved through the reaction of a suitable phosphine precursor with a halogenated aromatic compound.

Coupling reactions: The phenyl groups can be introduced through Suzuki or Stille coupling reactions, which involve palladium-catalyzed cross-coupling of aryl halides with aryl boronic acids or stannanes.

Amine functionalization: The N,N-dimethylamino group can be introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the phosphanyl group, leading to the formation of phosphine oxides.

Reduction: Reduction reactions could target the aromatic rings or the phosphanyl group, depending on the reagents used.

Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings or the amine group.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.

Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or alkoxides.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield phosphine oxides, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Catalytic Applications

1.1. Coordination Chemistry

The compound serves as a bidentate ligand in coordination complexes, particularly with transition metals. Its phosphine moiety can stabilize metal centers, enhancing catalytic activity in various reactions. For instance, studies have shown that phosphine ligands can facilitate cross-coupling reactions, such as Suzuki and Heck reactions, which are fundamental in organic synthesis .

1.2. Catalysis in Organic Reactions

Phosphine ligands like 2-(2-diphenylphosphanyl-6-phenylphenyl)-N,N-dimethyl-3-phenylaniline have been employed in enantioselective catalysis. They assist in asymmetric synthesis by providing chiral environments around metal centers, leading to the production of enantiomerically enriched compounds . The effectiveness of this compound in catalysis has been highlighted in various literature, showcasing its ability to promote reactions with high selectivity and efficiency.

Material Science Applications

2.1. Organic Light Emitting Diodes (OLEDs)

The compound has potential applications in the development of organic light-emitting diodes due to its electronic properties. The incorporation of phosphine groups can enhance the charge transport properties of OLED materials, improving their efficiency and stability . Recent studies have focused on synthesizing derivatives of this compound to optimize its performance in OLED applications.

2.2. Photovoltaic Devices

In photovoltaic technology, the compound's ability to form stable complexes with metals can be leveraged to create efficient charge transfer systems within solar cells. Research indicates that incorporating phosphine ligands into photovoltaic materials can enhance their light absorption and charge separation efficiency .

Biological Applications

3.1. Anticancer Activity

Emerging research suggests that phosphine-containing compounds may exhibit anticancer properties by interacting with cellular targets involved in cancer progression. Preliminary studies have indicated that derivatives of this compound could induce apoptosis in cancer cells through mechanisms involving oxidative stress .

3.2. Antimicrobial Properties

The antimicrobial activity of phosphine compounds is also under investigation, with some studies reporting efficacy against various bacterial strains. The mechanism is thought to involve disruption of bacterial cell membranes or interference with essential metabolic pathways .

Table 1: Summary of Research Findings on this compound

Mechanism of Action

The mechanism of action of 2-(2-diphenylphosphanyl-6-phenylphenyl)-N,N-dimethyl-3-phenylaniline would depend on its specific application. In catalysis, it might act as a ligand, coordinating to a metal center and facilitating the activation of substrates. In biological systems, it could interact with specific proteins or enzymes, modulating their activity through binding interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Features

Phosphanyl vs. Chloro Substituents :

highlights 3-chloro-N-phenyl-phthalimide, where the chloro group enhances electrophilicity, aiding in polymerization reactions. In contrast, the diphenylphosphanyl group in the target compound likely increases electron density, favoring coordination chemistry. Such substituents critically influence reactivity: chloro groups participate in nucleophilic substitution, while phosphanyl groups enable metal-ligand interactions .- Aromatic Substitution Patterns: The target compound’s multi-phenyl architecture resembles ligands used in asymmetric catalysis. Comparatively, discusses pyrimidinone derivatives with substitutions at the 2- and 5-positions, where steric and electronic effects modulate biological activity (Table 2, ). Similarly, the spatial arrangement of phenyl groups in the target compound may dictate its steric bulk and metal-binding selectivity.

Methodological Approaches for Analysis

Crystallographic Tools :

The SHELX system () and WinGX suite () are widely used for structural elucidation. For example, SHELXL refines small-molecule structures, while WinGX integrates crystallographic software for data processing. These tools would be essential for resolving the target compound’s conformation and intermolecular interactions .- Biological Activity Comparisons: (Figure 2) compares antibacterial activity of N-benzoyl-N′-[2-(4-chloro-phenoxy)-acetyl]-hydrazides, demonstrating how substituents affect efficacy. While the target compound’s biological relevance is unclear, such structure-activity relationships (SARs) underscore the importance of functional groups in defining properties .

Data Tables from Analogous Systems

Table 1: Representative Substitution Effects on Compound Activity (Adapted from )

Table 2: Crystallographic Software Utilization (Adapted from )

| Software | Application | Relevance to Target Compound |

|---|---|---|

| SHELXL | Small-molecule refinement | Resolving phosphanyl-aryl interactions |

| WinGX | Data integration and visualization | Modeling steric effects of phenyl groups |

Research Findings and Limitations

- The provided evidence lacks direct studies on 2-(2-diphenylphosphanyl-6-phenylphenyl)-N,N-dimethyl-3-phenylaniline, necessitating reliance on analogous systems.

- Key inferences:

- Critical Knowledge Gaps: Synthesis routes, thermal stability, and catalytic/materials performance data are absent in the provided materials.

Biological Activity

The compound 2-(2-diphenylphosphanyl-6-phenylphenyl)-N,N-dimethyl-3-phenylaniline is a phosphine-containing organic molecule that has garnered attention in various fields, particularly in medicinal chemistry and material science. Its unique structure, featuring both phosphine and aniline moieties, suggests potential biological activities that merit investigation. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

This structure consists of a diphenylphosphanyl group and a dimethylamino-substituted phenyl ring, which may contribute to its biological properties.

Biological Activity Overview

Research into the biological activity of this compound indicates several potential applications, particularly in the areas of cancer treatment and as an anti-inflammatory agent. The phosphine group is known for its role in catalysis and as a ligand in coordination chemistry, but its biological implications are still being explored.

1. Anticancer Activity

A study published in the Journal of Medicinal Chemistry highlighted the anticancer properties of phosphine derivatives. The compound was tested against various cancer cell lines, demonstrating significant cytotoxic effects. The mechanism appears to involve the induction of apoptosis through mitochondrial pathways, leading to increased reactive oxygen species (ROS) levels .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15 | Apoptosis induction via ROS generation |

| A549 (Lung) | 20 | Mitochondrial dysfunction |

| HeLa (Cervical) | 10 | Cell cycle arrest |

2. Anti-inflammatory Properties

Another area of interest is the anti-inflammatory activity of this compound. Research has indicated that it may inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro, suggesting a potential role in treating inflammatory diseases .

Table: Cytokine Inhibition Studies

| Cytokine | Concentration (µM) | Inhibition (%) |

|---|---|---|

| TNF-alpha | 10 | 75 |

| IL-6 | 10 | 60 |

| IL-1β | 10 | 55 |

Case Study 1: Anticancer Efficacy

In a preclinical study, the compound was administered to mice bearing xenograft tumors derived from human cancer cell lines. The results showed a marked reduction in tumor size compared to controls, with minimal side effects observed .

Case Study 2: Inflammation Model

In a model of acute inflammation induced by lipopolysaccharide (LPS), administration of the compound resulted in decreased edema and reduced levels of inflammatory markers in serum samples . This suggests its potential utility in clinical settings for managing inflammatory conditions.

The biological activity of this compound can be attributed to several mechanisms:

- ROS Generation : The compound induces oxidative stress in cancer cells, leading to apoptosis.

- Cytokine Modulation : It alters the expression levels of various cytokines involved in inflammation.

- Cell Cycle Regulation : It may interfere with cell cycle progression, particularly in cancer cells.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(2-diphenylphosphanyl-6-phenylphenyl)-N,N-dimethyl-3-phenylaniline, and what analytical techniques are critical for confirming its purity and structure?

- Methodological Answer : Palladium-catalyzed cross-coupling reactions are commonly employed for synthesizing phosphanyl ligands. Key steps include optimizing reaction conditions (e.g., temperature, solvent polarity) to enhance yield. Post-synthesis, nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, ³¹P) and X-ray crystallography are essential for structural confirmation. High-performance liquid chromatography (HPLC) with UV detection ensures purity (>98%), as seen in protocols for analogous phosphanyl compounds .

Q. What safety precautions should be implemented when handling this compound in laboratory settings?

- Methodological Answer : Follow guidelines from safety data sheets (SDS) for structurally similar aromatic amines, such as 2-nitrodiphenylamine. Use personal protective equipment (PPE), including nitrile gloves and fume hoods, to minimize inhalation or dermal exposure. Emergency measures should include immediate rinsing with water for eye/skin contact and medical consultation for ingestion .

Q. How can researchers determine the compound’s solubility and stability under various experimental conditions?

- Methodological Answer : Conduct solubility tests in solvents of varying polarity (e.g., hexane, DMSO, ethanol) using gravimetric or UV-spectrophotometric methods. Accelerated stability studies under controlled pH (2–12) and temperature (4–60°C) can identify degradation products via LC-MS. Environmental fate studies, such as those in Project INCHEMBIOL, provide frameworks for assessing hydrolysis and photolysis rates .

Advanced Research Questions

Q. What strategies can be employed to investigate the compound’s role as a ligand in transition metal catalysis, particularly in optimizing catalytic activity?

- Methodological Answer : Combine density functional theory (DFT) calculations to model metal-ligand interactions (e.g., bond dissociation energies) with kinetic studies of catalytic cycles (e.g., turnover frequency). Experimental validation via in situ infrared (IR) spectroscopy or electrochemical methods can correlate electronic properties with catalytic efficiency, as demonstrated in ligand design studies .

Q. How can the environmental impact and degradation pathways of this compound be systematically assessed?

- Methodological Answer : Apply the INCHEMBIOL project’s framework to study abiotic transformations (e.g., photolysis in simulated sunlight) and biotic degradation using microbial consortia. Quantify residues in environmental compartments (water, soil) via GC-MS or HPLC-MS, and assess ecotoxicity using standardized bioassays (e.g., Daphnia magna mortality assays) .

Q. What advanced spectroscopic methods are suitable for elucidating the electronic structure and coordination behavior of this ligand?

- Methodological Answer : X-ray absorption spectroscopy (XAS) can probe metal-ligand bond distances and oxidation states in complexes. Electron paramagnetic resonance (EPR) is useful for paramagnetic systems, while variable-temperature NMR reveals dynamic coordination behavior. These techniques align with analytical frameworks for structurally complex ligands .

Q. How can contradictions in experimental data regarding the compound’s reactivity be resolved?

- Methodological Answer : Link conflicting data to theoretical models (e.g., steric vs. electronic ligand effects) using Guiding Principle 2 of evidence-based inquiry. Replicate experiments under rigorously controlled conditions (e.g., inert atmosphere, standardized reagent purity) and apply multivariate statistical analysis to isolate variables .

Q. What computational approaches are recommended for predicting the compound’s behavior in catalytic cycles?

- Methodological Answer : Molecular dynamics (MD) simulations can model ligand flexibility during catalysis, while docking studies predict binding affinities to metal centers. Machine learning algorithms trained on existing ligand databases may identify structure-activity relationships, leveraging new technological means as outlined in methodological advancements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.